

# Pharmacological Profile of Deschloronorketamine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Deschloronorketamine  
hydrochloride*

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## Abstract

**Deschloronorketamine hydrochloride** (DCK), a structural analog of ketamine, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of DCK's pharmacological profile, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its mechanism of action, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, and summarizes available data on its pharmacokinetics and metabolism. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological characteristics.

## Introduction

Deschloronorketamine (2-phenyl-2-(methylamino)cyclohexan-1-one), or DCK, is a dissociative substance of the arylcyclohexylamine class. Structurally, it is the N-deschloro derivative of ketamine. Like ketamine, DCK is a chiral molecule, existing as two enantiomers, (S)-DCK and (R)-DCK. Its hydrochloride salt form enhances its solubility for research and formulation

purposes. The primary mechanism of action of DCK is understood to be the non-competitive antagonism of the NMDA receptor, which is crucial for its dissociative and potential antidepressant effects. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of Deschloronorketamine and its enantiomers.

Table 1: NMDA Receptor Antagonist Potency

Compound	Receptor Subtype	IC50 (μM)	Reference
(S)-Deschloronorketamine	hGluN1/hGluN2A	2.5 ± 0.4	<a href="#">[1]</a>
(R)-Deschloronorketamine	hGluN1/hGluN2A	8.1 ± 1.2	<a href="#">[1]</a>
Racemic Ketamine	hGluN1/hGluN2A	4.0 ± 0.6	<a href="#">[1]</a>
(S)-Deschloronorketamine	hGluN1/hGluN2B	0.9 ± 0.1	<a href="#">[1]</a>
(R)-Deschloronorketamine	hGluN1/hGluN2B	2.8 ± 0.3	<a href="#">[1]</a>
Racemic Ketamine	hGluN1/hGluN2B	1.5 ± 0.2	<a href="#">[1]</a>

IC50 values represent the concentration of the compound that inhibits 50% of the NMDA-induced current.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Subcutaneous Administration)

Compound	Tmax (Brain)	Cmax (Brain)	Duration of Action	Reference
Deschloronorketamine	30 minutes	High	Longer than ketamine	[2]

Data indicates rapid brain penetration and a sustained presence compared to ketamine.

## Mechanism of Action

The principal mechanism of action of Deschloronorketamine is the non-competitive antagonism of the ionotropic glutamate N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel (the phencyclidine (PCP) site), DCK blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is believed to be the foundation of its dissociative effects.

## Enantioselectivity

Studies have demonstrated that the (S)-enantiomer of DCK is a more potent NMDA receptor antagonist than the (R)-enantiomer[1]. This is consistent with the stereoselectivity observed with ketamine, where the (S)-enantiomer also exhibits higher affinity for the NMDA receptor.

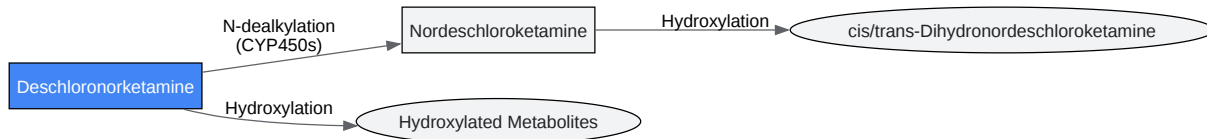
## Other Potential Targets

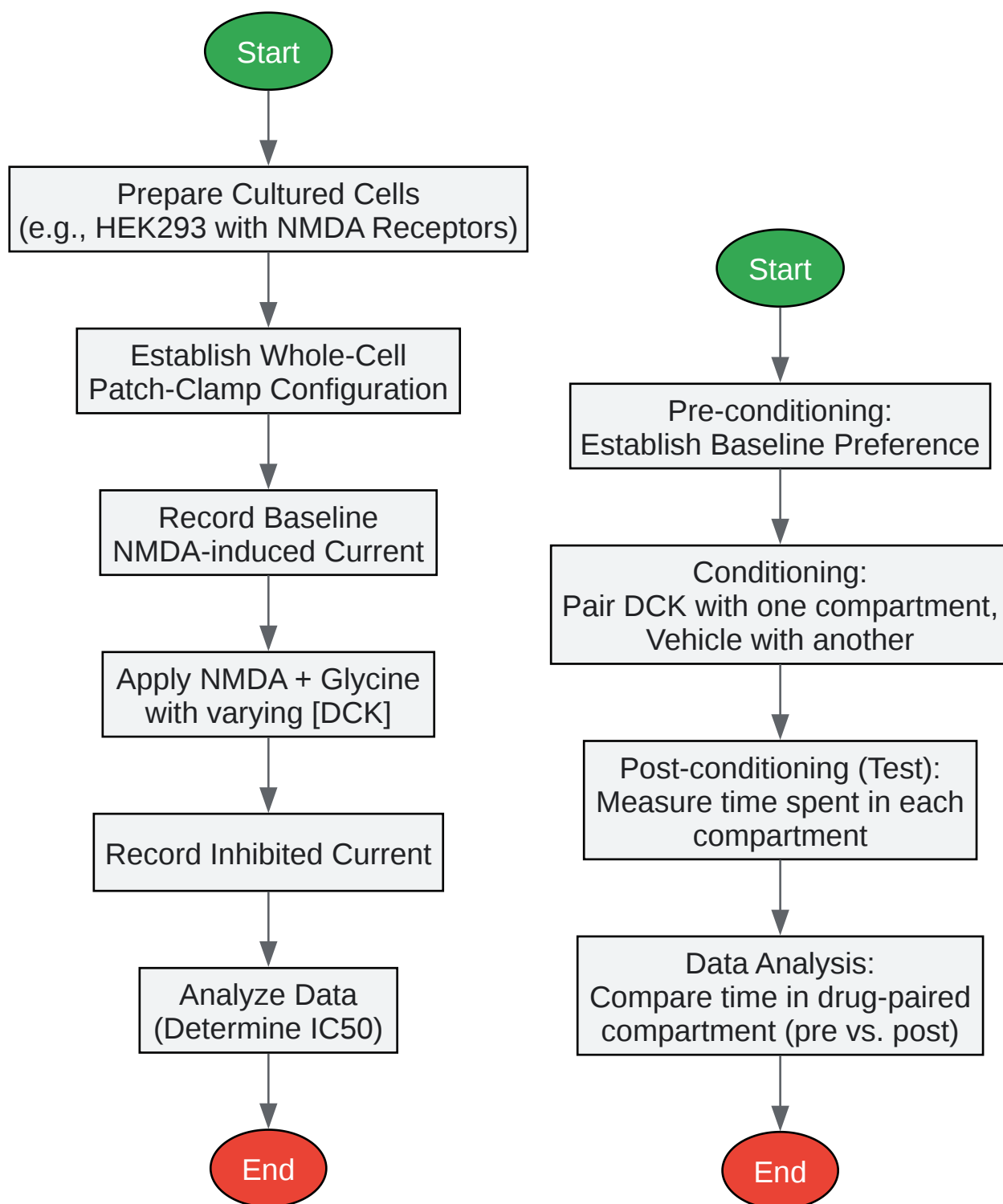
While the primary target of DCK is the NMDA receptor, comprehensive receptor screening data to determine its affinity for other central nervous system receptors (e.g., serotonin, dopamine, opioid) is not extensively available in the public domain. Such data would be crucial for a complete understanding of its pharmacological profile and potential off-target effects.

## Pharmacokinetics and Metabolism

In vivo studies in rats have shown that DCK rapidly crosses the blood-brain barrier, achieving maximum brain concentrations within 30 minutes of subcutaneous administration[2]. It exhibits a slower pharmacokinetic profile compared to ketamine, which is consistent with its reported longer duration of action[2][3].

Metabolic studies have identified several phase I metabolites of DCK in rats, primarily through N-dealkylation and hydroxylation of the cyclohexyl ring. The major metabolite is nordeschloroketamine. Further hydroxylation leads to the formation of various cis- and trans-dihydrondeschloroketamine isomers[4]. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of DCK have not been fully elucidated, though it is hypothesized that pathways similar to ketamine (involving CYP2B6 and CYP3A4) may be involved.





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